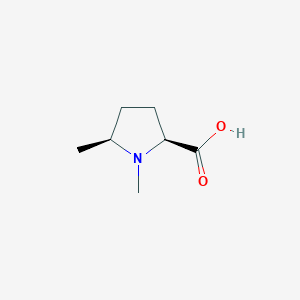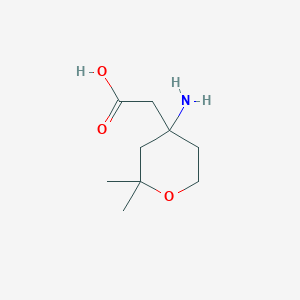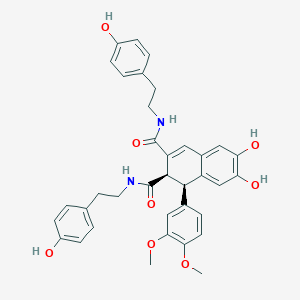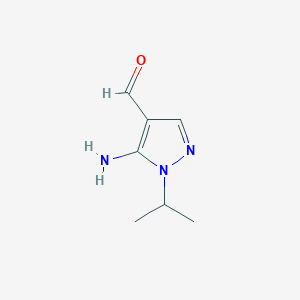![molecular formula C12H26N2O B13059941 {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves the reaction of 2,6-dimethyloxan-4-amine with 3-chloropropyl dimethylamine under controlled conditions . The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol}: Similar structure but with a hydroxyl group instead of a dimethylamine group.
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}methylamine: Similar structure but with a methylamine group instead of a dimethylamine group.
Uniqueness
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds . Its dimethylamine group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological interactions .
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-10-8-12(9-11(2)15-10)13-6-5-7-14(3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
WKXLCKVBXOXOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)



![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
